

Bleximenib (JNJ-75276617): A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: *Bleximenib*

Cat. No.: *B12404535*

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Introduction

Bleximenib (JNJ-75276617) is an investigational, orally bioavailable small molecule inhibitor targeting the protein-protein interaction between menin and histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1).^{[1][2][3]} Developed by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson, **bleximenib** represents a promising targeted therapy for acute leukemias, including Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), that harbor specific genetic alterations such as KMT2A rearrangements or nucleophosmin 1 (NPM1) mutations.^{[1][2]} These genetic abnormalities are found in a significant portion of acute leukemia cases and are associated with a poor prognosis.^[3] **Bleximenib** is currently undergoing clinical evaluation both as a monotherapy and in combination with other standard-of-care treatments.^{[2][4]}

Discovery and Preclinical Development Timeline

While specific dates for early discovery milestones are not publicly available, the development of **bleximenib** stems from a growing understanding of the critical role of the menin-KMT2A interaction in leukemogenesis. The compound was designed for high potency and selectivity, with favorable properties for oral administration.^[1]

Key Preclinical Milestones:

- Compound Synthesis and Characterization: **Bleximenib** (compound 27) and its enantiomer were first prepared and described in patent application WO2021121327.[5]
- Demonstration of Potent and Selective Inhibition: In vitro assays confirmed **bleximenib** as a potent inhibitor of the menin-KMT2A interaction across multiple species.[1][5]
- In Vitro Efficacy in Leukemia Models: Preclinical studies demonstrated that **bleximenib** effectively inhibits the proliferation of AML and ALL cell lines with KMT2A rearrangements or NPM1 mutations.[5] Treatment with **bleximenib** led to the downregulation of key oncogenic genes like HOXA9 and MEIS1, induced apoptosis, and promoted myeloid differentiation.[1][5][6]
- In Vivo Efficacy in Xenograft Models: In animal models of AML and ALL, oral administration of **bleximenib** resulted in a significant reduction in leukemic burden and a dose-dependent increase in survival.[5][7][8] These in vivo effects were accompanied by changes in the expression of menin-KMT2A target genes.[5][7][8]
- Synergistic Effects with Other Agents: Preclinical data indicated that **bleximenib** has synergistic effects when combined with other anti-leukemic drugs, including venetoclax, azacitidine, and gilteritinib.[7][8][9]
- Activity Against Resistance Mutations: **Bleximenib** has shown potent antiproliferative activity in cell lines engineered with mutations (MEN1M327I or MEN1T349M) that confer resistance to other menin inhibitors like revumenib, suggesting a distinct binding mode.[5][7][8]

Clinical Development Timeline

- May 19, 2021: Initiation of a Phase 1/2 clinical trial (NCT04811560) to evaluate **bleximenib** as a monotherapy in patients with relapsed/refractory acute leukemia harboring KMT2A or NPM1 alterations.[6][10]
- Ongoing: A Phase 1b study (NCT05453903) is investigating **bleximenib** in combination with other AML-directed therapies.[7][8][9][11]
- December 5, 2025 (Last Update Posted): A study of **bleximenib** in combination with venetoclax and azacitidine for newly diagnosed AML (cAMeLot-2, NCT06852222) is ongoing.[12]

- June 12, 2025: Johnson & Johnson announced new results for **bleximenib**, highlighting its ongoing investigation in Phase 1, 2, and 3 trials.[\[4\]](#)

Quantitative Data Summary

Table 1: In Vitro Potency of **Bleximenib** (JNJ-75276617)

Assay Type	Species	IC50 (nM)
Homogeneous Time-Resolved Fluorescence (HTRF)	Human	0.1
Homogeneous Time-Resolved Fluorescence (HTRF)	Mouse	0.045
Homogeneous Time-Resolved Fluorescence (HTRF)	Dog	≤0.066

Data sourced from multiple preclinical studies.[\[1\]](#)

Table 2: Phase 1 Clinical Trial (NCT04811560) Efficacy Data

Dose Group	Overall Response Rate (ORR)	Composite Complete Response (CCR) Rate	Median Time to First Response	Median Duration of Response
45 mg BID	39%	23%	Not Reported	Not Reported
90/100 mg BID	50%	40%	30 days	6.4 months
150 mg BID	50%	40%	Not Reported	Not Reported

Data from a Phase 1 dose-escalation study in patients with relapsed/refractory acute leukemia. [\[13\]](#)

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay was utilized to quantify the ability of **bleximenib** to inhibit the protein-protein interaction between menin and a KMT2A-derived peptide.

- Reagents:
 - Recombinant human, dog, and mouse menin with a C-terminal 6-His affinity tag, expressed in E. coli and purified.
 - Fluorescein isothiocyanate (FITC)-labeled menin-binding motif 1 (MBM1) peptide derived from KMT2A.
 - Terbium (Tb)-labeled antibody against the 6-His tag.
- Procedure:
 - **Bleximenib** was incubated with the purified menin protein and the FITC-labeled MBM1 peptide.
 - The Tb-labeled anti-His antibody was added to the mixture.
 - The reaction was allowed to reach equilibrium (300 or 420 minutes).
 - Time-resolved fluorescence energy transfer (TR-FRET) was measured using a plate reader. The signal is generated when the Tb-labeled antibody and the FITC-labeled peptide are in close proximity (i.e., when the menin-KMT2A interaction is intact).
 - The percentage of inhibition was calculated based on the reduction in the TR-FRET signal in the presence of **bleximenib** compared to a DMSO control.
 - IC50 values were determined from dose-response curves.[\[5\]](#)

Quantigene Multiplex Assay

This assay was employed to measure the expression levels of specific menin-KMT2A target genes and differentiation markers in leukemia cells following treatment with **bleximenib**.

- Procedure:
 - Leukemia cell lines were treated with various concentrations of **bleximenib** or DMSO for 48 to 72 hours.
 - Cells were lysed to release the mRNA.
 - Target-specific probes for genes of interest (e.g., MEIS1, FLT3) were added to the cell lysates and allowed to hybridize with the target mRNA.
 - The probe-mRNA complexes were captured, and a signal amplification system was used.
 - The signals from the probes were measured using a FLEXMAP 3D system.
 - The effect of **bleximenib** on gene expression was determined by calculating the fold change relative to the DMSO control, and IC50 values for gene expression inhibition were calculated.^[5]

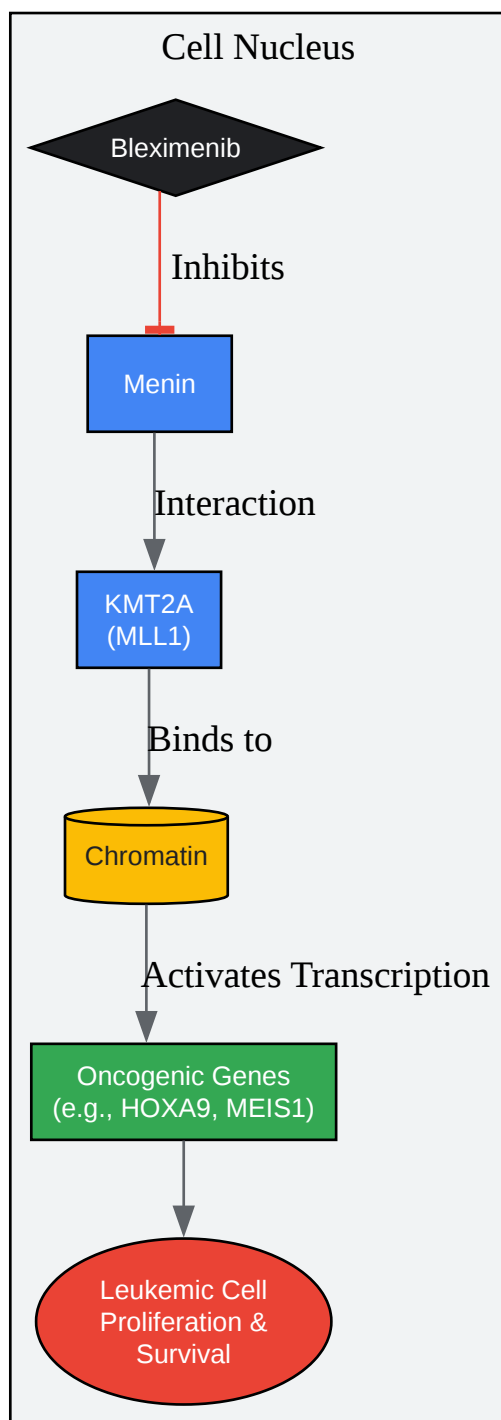
In Vivo Xenograft Studies

These studies assessed the anti-leukemic activity of **bleximenib** in animal models.

- Animal Models: Immunocompromised mice were engrafted with human AML or B-ALL cell lines (e.g., MOLM-14) or patient-derived xenograft (PDX) models with KMT2A rearrangements or NPM1 mutations.
- Treatment:
 - **Bleximenib** was administered orally, typically on a daily schedule.
 - Control groups received a vehicle control.
 - In combination studies, **bleximenib** was co-administered with other agents like venetoclax (orally) and/or azacitidine (intraperitoneal injection).
- Endpoints:

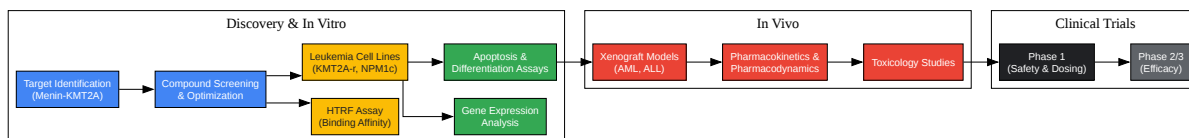
- Leukemic Burden: Monitored by methods such as bioluminescence imaging or flow cytometry analysis of bone marrow and peripheral blood.
- Survival: The overall survival of the treated mice was compared to the control groups.
- Pharmacodynamic Markers: Expression of menin-KMT2A target genes was assessed in tissues from treated animals.[\[5\]](#)

Visualizations



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Caption: **Bleximenib**'s mechanism of action in the cell nucleus.



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Caption: Preclinical to clinical development workflow for **Bleximenib**.

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